
N-(Butoxymethyl)-2-chloro-3-nitro-4-phenoxybenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Butoxymethyl)-2-chloro-3-nitro-4-phenoxybenzene-1-sulfonamide is a complex organic compound with a unique structure that combines various functional groups
Vorbereitungsmethoden
The synthesis of N-(Butoxymethyl)-2-chloro-3-nitro-4-phenoxybenzene-1-sulfonamide involves multiple steps, including etherification, nitration, and sulfonation. The general synthetic route can be summarized as follows:
Etherification: The initial step involves the etherification of a suitable precursor to introduce the butoxymethyl group.
Nitration: The next step is the nitration of the aromatic ring to introduce the nitro group.
Sulfonation: Finally, the sulfonation of the aromatic ring introduces the sulfonamide group.
Industrial production methods often involve optimizing these steps to achieve high yields and purity. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure the desired product is obtained.
Analyse Chemischer Reaktionen
N-(Butoxymethyl)-2-chloro-3-nitro-4-phenoxybenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-(Butoxymethyl)-2-chloro-3-nitro-4-phenoxybenzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for developing new drugs.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(Butoxymethyl)-2-chloro-3-nitro-4-phenoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed effects. The exact pathways and targets depend on the specific application and the derivative being studied.
Vergleich Mit ähnlichen Verbindungen
N-(Butoxymethyl)-2-chloro-3-nitro-4-phenoxybenzene-1-sulfonamide can be compared with similar compounds such as:
Butachlor: A chloroacetamide herbicide with similar structural features but different applications.
N-(Butoxymethyl)acrylamide: Used in crosslinking applications and polymer chemistry.
N-(Butoxymethyl)-2-chloro-N-(2,6-diethylphenyl)acetamide: Another herbicide with similar functional groups.
The uniqueness of this compound lies in its combination of functional groups, which imparts specific chemical and biological properties not found in other similar compounds.
Eigenschaften
CAS-Nummer |
88345-13-5 |
|---|---|
Molekularformel |
C17H19ClN2O6S |
Molekulargewicht |
414.9 g/mol |
IUPAC-Name |
N-(butoxymethyl)-2-chloro-3-nitro-4-phenoxybenzenesulfonamide |
InChI |
InChI=1S/C17H19ClN2O6S/c1-2-3-11-25-12-19-27(23,24)15-10-9-14(17(16(15)18)20(21)22)26-13-7-5-4-6-8-13/h4-10,19H,2-3,11-12H2,1H3 |
InChI-Schlüssel |
JZRTZHQPHPRIRB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOCNS(=O)(=O)C1=C(C(=C(C=C1)OC2=CC=CC=C2)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N''-[3-(3-Aminophenyl)-1,2,4-oxadiazol-5-yl]guanidine](/img/structure/B14403586.png)
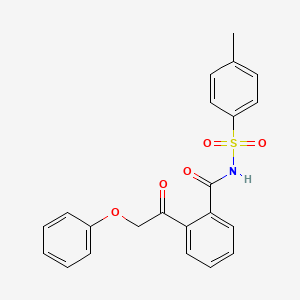
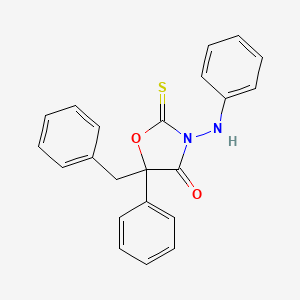
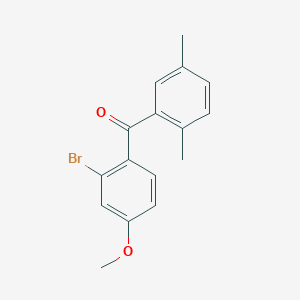
![2-[1-(Benzyloxy)propan-2-yl]-5-methylcyclohexan-1-one](/img/structure/B14403610.png)
![8-Bromo-4-methyl-7-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B14403617.png)
![Ethyl 2-[4-(3-phenylacryloyl)phenoxy]propanoate](/img/structure/B14403619.png)
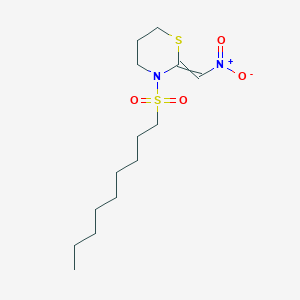
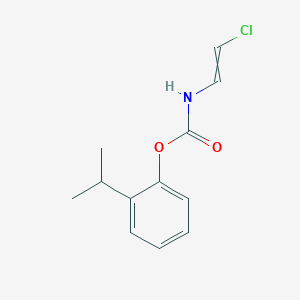
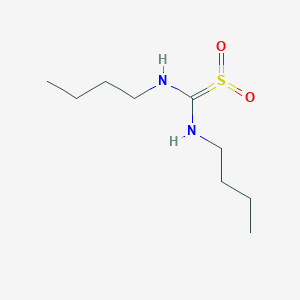
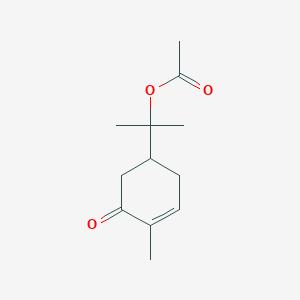
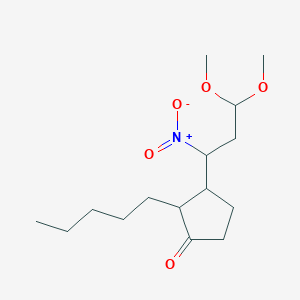
![4,5-Bis(4-methoxyphenyl)-2-[(thiophen-2-yl)sulfanyl]-1,3-thiazole](/img/structure/B14403647.png)
